Methyl 4-(4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-(thiazol-2-yloxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate is a complex organic compound that features a thiazole ring, a bipiperidine moiety, and a benzoate ester
Mechanism of Action
Target of Action
Thiazole derivatives, a key component of this compound, have been found to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, pain perception, microbial growth, and cancer .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to inhibition or modulation of the target’s function . The presence of the thiazole ring in the compound may contribute to its biological activity.
Biochemical Pathways
Thiazole derivatives have been shown to impact a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and cancer .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially impact the activity of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(thiazol-2-yloxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Bipiperidine Formation: The bipiperidine moiety can be synthesized by the hydrogenation of pyridine derivatives or through the cyclization of appropriate diamines.
Coupling Reactions: The thiazole and bipiperidine intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The bipiperidine moiety can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced bipiperidine derivatives.
Substitution: Substituted benzoate esters with various functional groups.
Scientific Research Applications
Methyl 4-(4-(thiazol-2-yloxy)-[1,4’-bipiperidine]-1’-carbonyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders due to the presence of the bipiperidine moiety.
Pharmacology: The compound can be studied for its potential as a receptor modulator or enzyme inhibitor.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(thiazol-2-yloxy)benzoate: Lacks the bipiperidine moiety, making it less complex.
4-(4-(Thiazol-2-yloxy)phenyl)piperidine: Contains a piperidine instead of a bipiperidine moiety.
Thiazole derivatives: Various thiazole derivatives with different substituents can be compared for their biological activities.
Properties
IUPAC Name |
methyl 4-[4-[4-(1,3-thiazol-2-yloxy)piperidin-1-yl]piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-28-21(27)17-4-2-16(3-5-17)20(26)25-11-6-18(7-12-25)24-13-8-19(9-14-24)29-22-23-10-15-30-22/h2-5,10,15,18-19H,6-9,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIPSICQQQYUQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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